4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
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Overview
Description
“4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole” is a chemical compound with the molecular formula C17H15F2N3S and a molecular weight of 331.381. It is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H15F2N3S1. However, the specific structural details are not available in the current resources.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the current resources.Scientific Research Applications
Antitumor Activity
Benzothiazoles, particularly fluorinated 2-(4-aminophenyl)benzothiazoles, have been synthesized and evaluated for their potent cytotoxic activities in vitro against sensitive human breast cancer cell lines. These compounds exhibit selective growth inhibitory properties, highlighting their potential as novel antitumor agents. The induction of cytochrome P450 CYP1A1 is crucial in determining the antitumor specificity of this series of benzothiazoles, making them a focus of pharmaceutical and preclinical development (Hutchinson et al., 2001).
Fluorescent Probes for Sensing
Benzothiazole derivatives have been applied to fluorescent probes for sensing pH and metal cations. They exhibit high sensitivity to pH changes and selectivity in metal cation sensing, attributed to the high acidity of the fluorophenol moiety. Such characteristics make them suitable for detecting pH fluctuations in biosamples and neutral water samples (Tanaka et al., 2001).
Antibacterial Properties
Newly synthesized benzothiazoles and benzoxazoles have shown potent antitumor activity against human breast cancer cell lines, with certain derivatives displaying significant inhibitory activity. These findings support the clinical promise of benzothiazole derivatives in therapeutic strategies for cancer, where high concentrations of chemotherapeutic agents are a major limitation (Abdelgawad et al., 2013).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibiting effect against steel in acidic solutions. They offer higher inhibition efficiencies and stability against steel corrosion than previously reported inhibitors, demonstrating the potential for both physical and chemical adsorption onto surfaces. Quantum chemical parameters calculated using density functional theory (DFT) further elucidate the correlation between theoretical and experimental results, underscoring their efficacy as corrosion inhibitors (Hu et al., 2016).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose safety and health risks1. However, specific hazards are not detailed in the current resources.
Future Directions
The future directions for the research and application of this compound are not specified in the current resources.
properties
IUPAC Name |
4,6-difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3S/c18-12-10-14(19)16-15(11-12)23-17(20-16)22-8-6-21(7-9-22)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEXNJIPMZIFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |
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